ACID YELLOW 65

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ACID YELLOW 65 is a complex organic compound known for its vibrant color and extensive use in various scientific fields. This compound is often utilized in dye chemistry due to its azo group, which is responsible for its intense coloration.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ACID YELLOW 65 typically involves multiple steps:

Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an electron-donating group, resulting in the formation of the azo compound.

Sulfonation: The azo compound undergoes sulfonation, where a sulfonic acid group is introduced, enhancing the compound’s solubility in water.

Neutralization: Finally, the sulfonic acid group is neutralized with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.

化学反応の分析

Types of Reactions

ACID YELLOW 65 undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products

Oxidation: Various nitro and sulfonyl derivatives.

Reduction: Corresponding aromatic amines.

Substitution: A wide range of substituted aromatic compounds.

科学的研究の応用

-

Chemistry :

- Colorimetric Analysis : Acid Yellow 65 serves as a standard pigment in colorimetric assays, allowing for the quantification of various substances based on color intensity.

- Tracer in Chemical Reactions : It is utilized as a tracer dye in chemical reactions to study reaction kinetics and mechanisms.

-

Biology :

- Microscopy Staining : The pigment is employed in staining techniques for microscopy, enhancing the visibility of cellular structures.

- Biological Assays : It acts as a marker in various biological assays, aiding in the detection of biomolecules.

-

Medicine :

- Drug Delivery Systems : Research has explored the potential of this compound in drug delivery systems due to its ability to encapsulate therapeutic agents.

- Diagnostic Tools : The compound is investigated for use in diagnostic imaging, leveraging its color properties for better visualization.

-

Industrial Applications :

- Paints and Coatings : this compound is extensively used in the production of paints and coatings due to its excellent stability and colorfastness.

- Plastics and Inks : The compound finds application in plastics and inks, providing vibrant coloration while maintaining durability.

Case Study 1: Colorimetric Analysis

In a study examining the efficacy of this compound as a standard pigment, researchers demonstrated its reliability in quantifying concentrations of various analytes through absorbance measurements. The results indicated a linear relationship between dye concentration and absorbance, validating its use in analytical chemistry.

Case Study 2: Biological Staining

A comparative study on different staining agents for microscopy highlighted this compound's superior performance in visualizing cellular components compared to traditional stains. The study reported enhanced clarity and contrast, making it a preferred choice for biological research.

Health Implications

Despite its widespread use, there are concerns regarding the potential health impacts of synthetic dyes like this compound. Some studies suggest that exposure may lead to allergic reactions or other adverse effects in sensitive individuals. Regulatory bodies continue to monitor these compounds for safety.

作用機序

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with biological molecules, leading to changes in their structure and function. The sulfonate group enhances the compound’s solubility, allowing it to be used in aqueous environments.

類似化合物との比較

Similar Compounds

ACID YELLOW 65: shares similarities with other azo dyes such as Methyl Orange and Congo Red.

Methyl Orange: Another azo dye used as a pH indicator.

Congo Red: Used in histology for staining amyloid tissues.

Uniqueness

This compound: is unique due to its specific combination of functional groups, which confer distinct chemical properties and applications. Its sulfonate group enhances water solubility, making it particularly useful in aqueous environments.

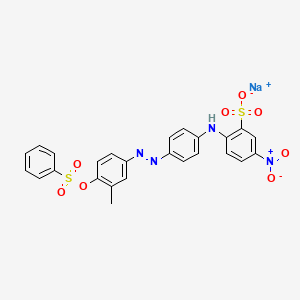

特性

CAS番号 |

6408-90-8 |

|---|---|

分子式 |

C25H19N4NaO8S2 |

分子量 |

590.6 g/mol |

IUPAC名 |

sodium;2-[4-[[4-(benzenesulfonyloxy)-3-methylphenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C25H20N4O8S2.Na/c1-17-15-20(11-14-24(17)37-39(35,36)22-5-3-2-4-6-22)28-27-19-9-7-18(8-10-19)26-23-13-12-21(29(30)31)16-25(23)38(32,33)34;/h2-16,26H,1H3,(H,32,33,34);/q;+1/p-1 |

InChIキー |

JJOZGUHSYVEZEB-UHFFFAOYSA-M |

SMILES |

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])OS(=O)(=O)C4=CC=CC=C4.[Na+] |

正規SMILES |

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])OS(=O)(=O)C4=CC=CC=C4.[Na+] |

Key on ui other cas no. |

6408-90-8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。